Cas no 1805240-01-0 (Methyl 4-chloro-3-nitropyridine-5-acetate)

Methyl 4-chloro-3-nitropyridine-5-acetate is a versatile pyridine derivative widely used in pharmaceutical and agrochemical synthesis. Its key structural features—a chloro group at the 4-position and a nitro group at the 3-position—make it a valuable intermediate for constructing complex heterocyclic compounds. The ester functionality enhances reactivity, facilitating further derivatization through nucleophilic substitution or reduction reactions. This compound exhibits high purity and stability, ensuring consistent performance in multi-step synthetic routes. Its well-defined reactivity profile allows for precise modifications, making it particularly useful in the development of bioactive molecules, including potential drug candidates and specialty chemicals. Proper handling under controlled conditions is recommended due to its nitro and chloro substituents.
Methyl 4-chloro-3-nitropyridine-5-acetate structure
1805240-01-0 structure
Product name:Methyl 4-chloro-3-nitropyridine-5-acetate
CAS No:1805240-01-0
MF:C8H7ClN2O4
MW:230.605180978775
CID:4802797

Methyl 4-chloro-3-nitropyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-chloro-3-nitropyridine-5-acetate
    • Inchi: 1S/C8H7ClN2O4/c1-15-7(12)2-5-3-10-4-6(8(5)9)11(13)14/h3-4H,2H2,1H3
    • InChI Key: KDRCWQCXFOHVCF-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=CC=1CC(=O)OC)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 256
  • XLogP3: 1.1
  • Topological Polar Surface Area: 85

Methyl 4-chloro-3-nitropyridine-5-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029009553-250mg
Methyl 4-chloro-3-nitropyridine-5-acetate
1805240-01-0 95%
250mg
$1,019.20 2022-04-01
Alichem
A029009553-1g
Methyl 4-chloro-3-nitropyridine-5-acetate
1805240-01-0 95%
1g
$2,808.15 2022-04-01

Additional information on Methyl 4-chloro-3-nitropyridine-5-acetate

Methyl 4-chloro-3-nitropyridine-5-acetate (CAS No. 1805240-01-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 4-chloro-3-nitropyridine-5-acetate (CAS No. 1805240-01-0) is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its nitro and chloro substituents on a pyridine ring, serves as a crucial building block for the development of various therapeutic agents. Its unique structural features make it particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) targeting a wide range of diseases, including oncology, infectious diseases, and central nervous system disorders.

The molecular structure of Methyl 4-chloro-3-nitropyridine-5-acetate consists of a pyridine core substituted with a methyl ester at the 5-position, a chloro group at the 4-position, and a nitro group at the 3-position. This arrangement imparts distinct reactivity patterns that are exploited in multi-step synthetic routes. The presence of both electron-withdrawing nitro and chloro groups enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution reactions and allowing for further functionalization at various positions.

In recent years, there has been growing interest in the application of Methyl 4-chloro-3-nitropyridine-5-acetate in the development of novel anticancer agents. The pyridine scaffold is a common motif in many kinase inhibitors, which are pivotal in targeted cancer therapies. For instance, derivatives of this compound have been investigated as inhibitors of tyrosine kinases, which play a critical role in cancer cell proliferation and survival. The nitro group can be further reduced to an amino group, enabling the introduction of additional pharmacophores that enhance binding affinity to biological targets.

Moreover, the versatility of Methyl 4-chloro-3-nitropyridine-5-acetate extends to its use in synthesizing antimicrobial compounds. The nitro and chloro substituents contribute to its ability to interact with bacterial enzymes and DNA gyrase, making it a valuable precursor for drugs targeting resistant bacterial strains. Recent studies have highlighted its role in developing novel fluoroquinolone analogs, which are essential in combating multidrug-resistant infections.

The synthesis of Methyl 4-chloro-3-nitropyridine-5-acetate typically involves nitration and chlorination reactions on pre-existing pyridine derivatives, followed by esterification to introduce the acetyl group at the 5-position. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the intermediate meets stringent pharmaceutical standards. Catalytic processes and green chemistry principles have been increasingly adopted to minimize waste and improve sustainability in its production.

Recent advancements in computational chemistry have further enhanced the utility of Methyl 4-chloro-3-nitropyridine-5-acetate. Molecular modeling studies have identified key interactions between this compound and target proteins, providing insights into its mechanism of action. These insights are crucial for designing next-generation drugs with improved efficacy and reduced side effects. Additionally, high-throughput screening techniques have been utilized to rapidly identify new derivatives with enhanced pharmacological properties.

The pharmaceutical industry continues to explore innovative applications for Methyl 4-chloro-3-nitropyridine-5-acetate, particularly in the realm of central nervous system (CNS) drugs. Its structural motifs have been incorporated into ligands targeting neurotransmitter receptors, offering potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modify its core structure allows for fine-tuning of pharmacokinetic properties, ensuring better bioavailability and therapeutic efficacy.

In conclusion, Methyl 4-chloro-3-nitropyridine-5-acetate (CAS No. 1805240-01-0) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features enable diverse applications across multiple therapeutic areas, particularly oncology and antimicrobial therapies. With ongoing research focusing on optimizing its synthesis and exploring new pharmacological applications, this compound is poised to remain integral to drug discovery efforts in the coming decades.

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